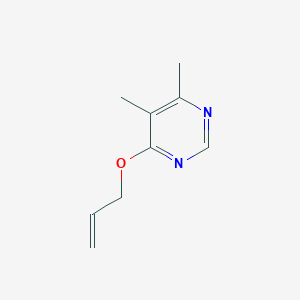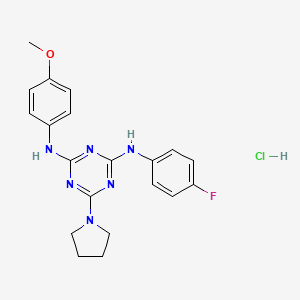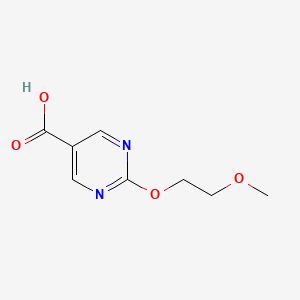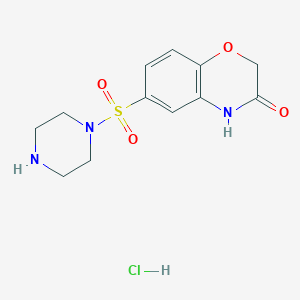
4,5-Dimethyl-6-(prop-2-en-1-yloxy)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
DMAP can be synthesized by reacting 2,4-dimethylpyrimidine with acrolein under basic conditions. The product can be purified by recrystallization or column chromatography.Molecular Structure Analysis
The molecular structure of DMAP is represented by the InChI string:InChI=1S/C9H12N2O/c1-4-5-12-9-7(2)8(3)10-6-11-9/h4,6H,1,5H2,2-3H3. This indicates that the molecule consists of 9 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. Chemical Reactions Analysis
DMAP is commonly used as a catalyst in organic synthesis due to its ability to coordinate with a variety of electrophiles. The effectiveness of DMAP as a catalyst can be determined using various analytical methods, including thin-layer chromatography (TLC) and gas chromatography (GC).Physical And Chemical Properties Analysis
DMAP has a melting point of 80-82°C and a boiling point of 155-157°C. It has a density of 1.1 g/cm3 at room temperature and a molecular weight of 150.18 g/mol. DMAP is a basic compound, with a pKa of approximately 8.7. It is stable under normal conditions and can be stored for extended periods.作用機序
While DMAP is not known to have any significant biological activity in humans, it has been shown to possess antiviral activity against certain viruses, including herpes simplex virus type 1 (HSV-1) and cytomegalovirus (CMV). DMAP has also been shown to inhibit the growth of some bacteria, such as Staphylococcus aureus and Escherichia coli.
将来の方向性
Given the beneficial effect of the propargyl moiety, bioactive molecules containing a propargyl group can be considered as potential targets in medicinal chemistry . A propargyl moiety can be introduced into bioactive molecules via base or metal-catalyzed propargylation . In this report, we present the synthesis of a small library of propargylated compounds from bioactive molecules and their cytotoxic activity .
特性
IUPAC Name |
4,5-dimethyl-6-prop-2-enoxypyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-4-5-12-9-7(2)8(3)10-6-11-9/h4,6H,1,5H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRHYSDQUZEHES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethyl-6-(prop-2-en-1-yloxy)pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2388402.png)




![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2388412.png)
![3-(Methylsulfanyl)-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B2388413.png)

![2-chloro-6-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2388416.png)

![N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-2-thiophen-2-ylacetamide](/img/structure/B2388419.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-methoxybenzamide](/img/structure/B2388421.png)
![Methyl 3-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate](/img/structure/B2388422.png)